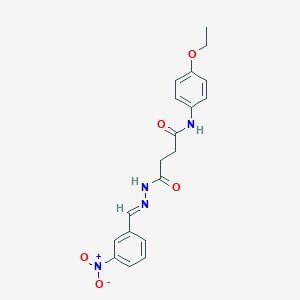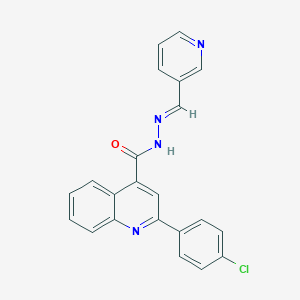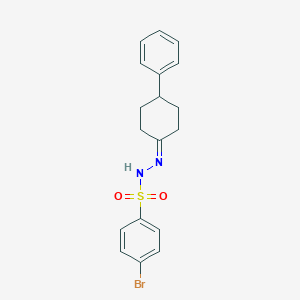![molecular formula C20H20Br2N2O2 B515392 2-bromo-N-[4-[(2-bromobenzoyl)amino]cyclohexyl]benzamide](/img/structure/B515392.png)
2-bromo-N-[4-[(2-bromobenzoyl)amino]cyclohexyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-[4-[(2-bromobenzoyl)amino]cyclohexyl]benzamide is a complex organic compound with the molecular formula C20H20Br2N2O2. This compound is characterized by the presence of bromine atoms and benzamide groups, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[4-[(2-bromobenzoyl)amino]cyclohexyl]benzamide typically involves multiple steps. One common method includes the bromination of benzamide derivatives followed by cyclohexylation and subsequent amidation reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amidation processes. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[4-[(2-bromobenzoyl)amino]cyclohexyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Amidation and Hydrolysis: The amide groups can participate in amidation or hydrolysis reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Amidation: Catalysts like N,N’-dicyclohexylcarbodiimide (DCC) are used in amidation reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, oxidized or reduced derivatives, and hydrolyzed products.
Scientific Research Applications
2-bromo-N-[4-[(2-bromobenzoyl)amino]cyclohexyl]benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-[4-[(2-bromobenzoyl)amino]cyclohexyl]benzamide involves its interaction with specific molecular targets. The bromine atoms and amide groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(4-fluorophenyl)-benzamide
- 2-bromo-N-(4-chlorophenyl)-benzamide
- 2-bromo-N-(4-methylphenyl)-benzamide
Uniqueness
2-bromo-N-[4-[(2-bromobenzoyl)amino]cyclohexyl]benzamide is unique due to the presence of two bromine atoms and a cyclohexyl group, which confer distinct chemical properties and biological activities compared to its analogs
Properties
Molecular Formula |
C20H20Br2N2O2 |
|---|---|
Molecular Weight |
480.2g/mol |
IUPAC Name |
2-bromo-N-[4-[(2-bromobenzoyl)amino]cyclohexyl]benzamide |
InChI |
InChI=1S/C20H20Br2N2O2/c21-17-7-3-1-5-15(17)19(25)23-13-9-11-14(12-10-13)24-20(26)16-6-2-4-8-18(16)22/h1-8,13-14H,9-12H2,(H,23,25)(H,24,26) |
InChI Key |
LJCSLIDVUZYFDF-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1NC(=O)C2=CC=CC=C2Br)NC(=O)C3=CC=CC=C3Br |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=CC=C2Br)NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenyl)-N-(3-{[(4-chlorophenyl)acetyl]amino}-2,2-dimethylpropyl)acetamide](/img/structure/B515311.png)

![2-(3-methylphenyl)-N-[6-({[2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)hexyl]-4-quinolinecarboxamide](/img/structure/B515314.png)
![3-fluoro-N-[4-[(3-fluorobenzoyl)amino]cyclohexyl]benzamide](/img/structure/B515315.png)


![2,6-dichloro-N-{4-[(2,6-dichlorobenzoyl)amino]butyl}benzamide](/img/structure/B515320.png)

![ethyl 2-[(2-methoxy-5-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}benzyl)oxy]benzoate](/img/structure/B515323.png)
![2-(4-chlorophenyl)-N'-[(5-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B515329.png)
![N'-(2,4-dichlorobenzylidene)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B515331.png)
![N'-[1-(4-methoxyphenyl)propylidene]benzenesulfonohydrazide](/img/structure/B515332.png)

![N'-(2-bromo-3,6-dimethoxybenzylidene)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B515334.png)
